Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an azido group, which is known for its reactivity and utility in organic synthesis.
Mechanism of Action
Target of Action
Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound would depend on its chemical structure and the nature of its targets.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activity . They have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the biological activities associated with indole derivatives, this compound could potentially have a range of effects depending on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-azido-2,2-dimethyl-3H-indole-2-carboxylate
- Tert-butyl 3-azido-2,2-dimethyl-3H-indole-3-carboxylate
Uniqueness
Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-14(2,3)21-13(20)19-11-9-7-6-8-10(11)12(17-18-16)15(19,4)5/h6-9,12H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMOPPQGRXZIPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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